
3-(p-Tolyl)azetidin-3-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 3-(p-Tolyl)azetidin-3-amine dihydrochloride involves several steps. One common method includes the reaction of p-toluidine with chloroacetyl chloride to form an intermediate, which is then cyclized to produce the azetidine ring. The final product is obtained by treating the azetidine derivative with hydrochloric acid to form the dihydrochloride salt . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
化学反应分析
3-(p-Tolyl)azetidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
科学研究应用
3-(p-Tolyl)azetidin-3-amine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of various complex organic molecules.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving amine derivatives.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical drugs.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(p-Tolyl)azetidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .
相似化合物的比较
3-(p-Tolyl)azetidin-3-amine dihydrochloride can be compared with other similar compounds, such as:
3-(p-Tolyl)azetidine: Lacks the amine group and dihydrochloride salt, resulting in different chemical properties and reactivity.
3-(p-Tolyl)azetidin-3-amine: Similar structure but without the dihydrochloride salt, affecting its solubility and stability.
p-Toluidine: A precursor in the synthesis of this compound, with different chemical properties and applications.
This compound stands out due to its unique combination of the azetidine ring, amine group, and dihydrochloride salt, which confer specific chemical and biological properties .
属性
分子式 |
C10H16Cl2N2 |
|---|---|
分子量 |
235.15 g/mol |
IUPAC 名称 |
3-(4-methylphenyl)azetidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C10H14N2.2ClH/c1-8-2-4-9(5-3-8)10(11)6-12-7-10;;/h2-5,12H,6-7,11H2,1H3;2*1H |
InChI 键 |
ZRCSTHNXRZFJLD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2(CNC2)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



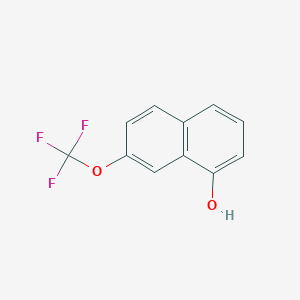
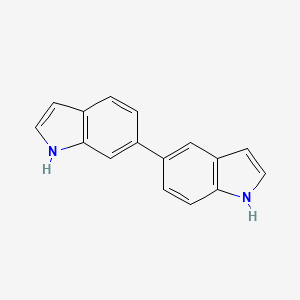




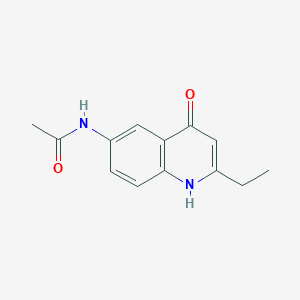
![N-(3-Fluorophenyl)-5-azaspiro[2.4]heptane-1-carboxamide](/img/structure/B11878603.png)

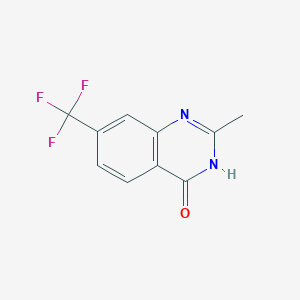
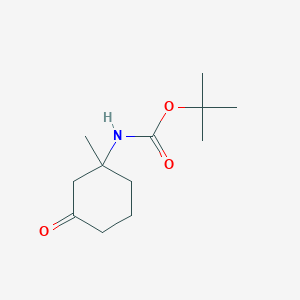

![4-Bromo-5-methoxypyrazolo[1,5-a]pyridine](/img/structure/B11878636.png)
